7-Amino-4-methylisoindolin-1-one
Description
7-Amino-4-methylisoindolin-1-one is a bicyclic organic compound belonging to the isoindolinone family, characterized by a fused benzene and five-membered lactam ring. The amino group at position 7 and methyl group at position 4 define its structural uniqueness.
Properties
CAS No. |
913391-45-4 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-amino-4-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-7(10)8-6(5)4-11-9(8)12/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
OTJXVHFKSUDRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position :
- 4-Methyl vs. 4-Halogen (Br/Cl) : The methyl group (electron-donating) enhances lipophilicity and may improve membrane permeability, whereas bromo and chloro groups (electron-withdrawing) facilitate halogen bonding in kinase inhibition .
- 4-Methyl vs. 2-Methyl : Positional isomerism (4-CH₃ vs. 2-CH₃) affects molecular geometry. The 4-methyl derivative likely has less steric hindrance compared to 2-methyl, which may explain the lower yield (54.3%) observed in 10d synthesis .
- Functional Group Variations: Amino (NH₂) vs. Methoxy (OCH₃): The amino group at position 7 is critical for hydrogen bonding in biological targets, while methoxy substituents (as in 7-Methoxyisoindolin-1-one) may alter solubility and metabolic stability .
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